Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Lipophilicity LogP Physicochemical profiling

This para-carbamoylphenylamino quinoline is a strategic, synthetically advanced building block for medicinal chemistry. Its XLogP3 of 4.3 and TPSA of 94.3 Ų provide a controlled property perturbation distinct from the 4-hydroxy (XLogP3 2.9) or ortho-carbamoyl analogs, making simple interchange scientifically invalid. It offers a hinge-binding motif (HBD=2) and a 7-CF3 group validated in nanomolar antiproliferative scaffolds, enabling focused kinase inhibitor or antiparasitic library synthesis while reducing downstream steps.

Molecular Formula C20H16F3N3O3
Molecular Weight 403.361
CAS No. 881941-60-2
Cat. No. B2401967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
CAS881941-60-2
Molecular FormulaC20H16F3N3O3
Molecular Weight403.361
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)N)C(F)(F)F
InChIInChI=1S/C20H16F3N3O3/c1-2-29-19(28)15-10-25-16-9-12(20(21,22)23)5-8-14(16)17(15)26-13-6-3-11(4-7-13)18(24)27/h3-10H,2H2,1H3,(H2,24,27)(H,25,26)
InChIKeyCCAUKIPEEGTNFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-60-2): Compound Identity and Core Scaffold for Research Procurement


Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-60-2) is a fully synthetic 4-anilinoquinoline derivative bearing a 7-trifluoromethyl substituent, a 3-ethyl carboxylate ester, and a para-carbamoylphenylamino group at position 4. Its molecular formula is C20H16F3N3O3, with a molecular weight of 403.4 g/mol and a computed XLogP3-AA of 4.3 [1]. The compound belongs to the broader class of 7-trifluoromethyl-4-anilinoquinolines, a scaffold with documented antiparasitic and antineoplastic activities across multiple derivatives [2]. The para-carbamoyl substitution distinguishes it from its ortho isomer (CAS 881941-70-4) and from the 4-hydroxy precursor (CAS 391-02-6), creating quantitatively measurable differences in physicochemical properties that directly affect experimental handling and biological profiling.

Why In-Class Quinoline-3-carboxylate Analogs Cannot Replace Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate in Focused Studies


Substituting this compound with a closely related analog—such as the 4-hydroxy precursor (CAS 391-02-6) or the 2-carbamoylphenyl positional isomer (CAS 881941-70-4)—introduces quantitatively measurable deviations in lipophilicity, hydrogen-bonding capacity, and polar surface area that directly alter experimental outcomes. The 4-hydroxy analog exhibits an XLogP3-AA of 2.9 versus 4.3 for the target, a difference of 1.4 log units [1]. This translates to a theoretical ~25-fold difference in octanol-water partition coefficient, which affects membrane permeability, protein binding, and formulation solubility in both in vitro assays and in vivo models. The topological polar surface area (TPSA) shifts from 94.3 Ų (target) to 55.4 Ų (hydroxy analog), a 70% increase that alters predicted oral bioavailability and blood-brain barrier penetration profiles [1]. Furthermore, the para-carbamoyl orientation relative to the quinoline core (target) versus the ortho orientation (isomer CAS 881941-70-4) introduces distinct geometric constraints around the 4-anilino linkage, which—though not captured by 2D computed properties—is known from 4-anilinoquinoline SAR to modulate target engagement [2]. These physicochemical differences are not incremental; they represent categorical shifts in compound behavior that make simple interchange scientifically invalid.

Quantitative Differentiation Evidence for Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Target vs. 4-Hydroxy Analog (CAS 391-02-6)

The target compound (CAS 881941-60-2) exhibits an XLogP3-AA of 4.3, compared with 2.9 for its closest structural precursor, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6), a difference of +1.4 log units (+48%) [1][2]. This lipophilicity increase is attributable to the replacement of the 4-hydroxy group with the 4-carbamoylphenylamino moiety, which introduces an additional aromatic ring, two additional hydrogen bond donors, and a larger hydrophobic surface area. The 4.3 logP value places the target in a partition coefficient range associated with enhanced passive membrane diffusion (typically optimal for oral drug candidates is 1–5), while the 2.9 logP value of the analog places it at the lower boundary of this range [1].

Lipophilicity LogP Physicochemical profiling Membrane permeability

Topological Polar Surface Area (TPSA) Comparison: Target vs. 4-Hydroxy Precursor

The target compound's TPSA of 94.3 Ų is 70% larger than the 55.4 Ų TPSA of the 4-hydroxy analog (CAS 391-02-6) [1][2]. The TPSA of 94.3 Ų is within the commonly cited threshold of <140 Ų for predicted oral bioavailability (Veber's rule), but it is well above the <60–70 Ų threshold often associated with favorable CNS penetration [3]. In contrast, the 4-hydroxy analog's TPSA of 55.4 Ų falls below that CNS-penetration threshold, suggesting a fundamentally different tissue-distribution profile between the two compounds. The 4-chloro precursor (CAS 21168-42-3), an alternative synthetic entry point, has a molecular weight of 303.66 g/mol and lacks both the carbamoyl and anilino groups, rendering it a distinctly different scaffold with lower hydrogen-bonding capacity [4].

Polar surface area Bioavailability prediction Blood-brain barrier Drug-likeness

Hydrogen-Bond Donor Count and Conformational Flexibility: Target vs. 4-Hydroxy Analog

The target compound contains two hydrogen bond donors (HBD = 2; one from the anilino NH and one from the carbamoyl NH2) and six rotatable bonds, compared with HBD = 1 and only three rotatable bonds for the 4-hydroxy analog (CAS 391-02-6) [1][2]. The doubling of rotatable bonds (6 vs. 3) increases conformational entropy and may reduce binding affinity per atom (ligand efficiency) while providing greater conformational sampling for induced-fit target interactions. The additional hydrogen bond donor (carbamoyl NH2) offers a specific pharmacophoric feature absent in the hydroxy analog, potentially enabling hydrogen-bond-mediated interactions with biological targets that contain complementary acceptor motifs. The 2-carbamoylphenyl positional isomer (CAS 881941-70-4) has identical computed HBD count and rotatable bond count, but the ortho-substituted carbamoyl group positions the hydrogen-bond donors in a different geometric relationship to the quinoline core, which may alter target recognition [3].

Hydrogen bonding Ligand efficiency Conformational flexibility Rotatable bonds

Molecular Weight and Ligand Efficiency Base: Target vs. 4-Hydroxy Precursor

The target compound has a molecular weight of 403.4 g/mol, which is 118.2 g/mol (41%) larger than the 285.22 g/mol of the 4-hydroxy analog (CAS 391-02-6) [1][2]. This increase reflects the addition of the carbamoylphenylamino substituent (C7H7N2O). Within the framework of ligand efficiency metrics (e.g., binding energy per heavy atom), the higher molecular weight means that for an equivalent IC50 or Ki, the target compound would have a lower ligand efficiency index (LE = 1.4 × pIC50 / heavy atom count) than the 4-hydroxy analog. For procurement decisions, this molecular weight increase also has practical consequences: the target compound has a 41% higher mass per mole, which directly affects the mass of compound required for dose-response studies and the molarity of stock solutions prepared from a given mass.

Molecular weight Ligand efficiency Dosing Fragment-based drug design

Positional Isomerism: Para-Carbamoylphenyl (Target) vs. Ortho-Carbamoylphenyl Isomer (CAS 881941-70-4)

The target compound (para-carbamoyl substitution) and its ortho isomer (CAS 881941-70-4) share identical 2D computed physicochemical descriptors: XLogP3-AA = 4.3, TPSA = 94.3 Ų, HBD = 2, HBA = 8, and MW = 403.4 g/mol [1][2]. However, the InChIKey divergence—CCAUKIPEEGTNFW (target) vs. MRBROBDHKSTADZ (isomer)—confirms distinct 3D geometry. In the target, the carbamoyl group extends para to the anilino nitrogen, projecting the hydrogen-bond donors distally from the quinoline core. In the ortho isomer, the carbamoyl group is positioned adjacent to the anilino linkage, potentially enabling intramolecular hydrogen bonding between the carbamoyl NH2 and the quinoline ring nitrogen, which would reduce conformational freedom and alter the pharmacophore presentation. SAR studies on 7-trifluoromethyl-4-anilinoquinolines demonstrate that even subtle changes in the anilino substitution pattern produce divergent biological profiles; compounds with 4-substituted anilino groups exhibited distinct antiparasitic selectivity patterns, with compound 23 (bearing a 4-acetylphenyl thiosemicarbazone) showing IC50 values of 0.278, 0.85, and 0.417 µg/mL against T. b. rhodesiense, T. cruzi, and P. falciparum, respectively, while compound 21 (bearing a 4-dihydroisoxazolylphenyl group) demonstrated broad antitumor activity with a full-panel GI50 (MG-MID) of 1.95 µmol [3].

Positional isomerism Substituent orientation Structure-activity relationship Molecular recognition

Research and Industrial Application Scenarios for Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Anticancer Lead Optimization Using 4-Anilinoquinoline-3-carboxylate Scaffolds

The 4-anilinoquinoline-3-carboxylate chemotype has established precedent as an antiproliferative scaffold, with 4-anilinoquinoline-3-carboxamide and 4-anilinoquinoline-3-carbonitrile derivatives demonstrating EGFR-inhibitory IC50 values in the low micromolar to nanomolar range [4]. The target compound's para-carbamoylphenylamino group provides a hydrogen-bond-donor-rich substitution pattern (HBD = 2) that is geometrically distinct from the ortho isomer (CAS 881941-70-4) and functionally absent in the 4-hydroxy precursor (HBD = 1) [1][2]. This makes the target compound uniquely suited as a core scaffold for kinase inhibitor programs where the carbamoyl group can serve as a hinge-binding motif or a solubilizing handle for further derivatization. The 7-trifluoromethyl group, present across the Abadi et al. compound series, has been shown in structurally related derivatives to contribute to nanomolar antiproliferative activity and tubulin polymerization inhibition [5]. Researchers procuring this compound for lead optimization studies benefit from the combination of the privileged 7-trifluoromethyl-4-anilinoquinoline core with a synthetically tractable carbamoylphenyl substituent.

Antiparasitic Probe Development Targeting Trypanosoma and Plasmodium Species

The 7-trifluoromethyl-4-(4-substituted anilino)quinoline scaffold has demonstrated validated antiparasitic activity. In the Abadi et al. study, compound 23 (bearing a 4-acetylphenyl thiosemicarbazone at the anilino position) exhibited IC50 values of 0.278 µg/mL against T. b. rhodesiense, 0.85 µg/mL against T. cruzi, and 0.417 µg/mL against P. falciparum (K1 strain), with cytotoxicity IC50 > 90 µg/mL against rat skeletal L-6 cells, yielding therapeutic indices of >323, >106, and >216, respectively [3]. The target compound differs from compound 23 in that it carries a carbamoylphenyl rather than an acetylphenyl thiosemicarbazone, but belongs to the identical 7-trifluoromethyl-4-anilinoquinoline pharmacophore class. The elevated lipophilicity of the target (XLogP3 = 4.3) relative to simpler quinoline-3-carboxylates may influence intracellular parasite penetration [1]. Procurement for antiparasitic screening is warranted specifically because the carbamoyl substitution introduces additional hydrogen-bonding capacity (HBD = 2) that may engage distinct parasite targets compared to the thiosemicarbazone and dihydroisoxazole substituents already explored in the literature [3].

Physicochemical Probe for Structure-Property Relationship (SPR) Studies in Heterocyclic Library Design

The target compound's well-defined computed properties—XLogP3 = 4.3, TPSA = 94.3 Ų, HBD = 2, HBA = 8, rotatable bonds = 6 [1]—position it as a reference point in systematic SPR studies of 4-substituted quinoline-3-carboxylate libraries. Compared with the 4-hydroxy analog (XLogP3 = 2.9, TPSA = 55.4 Ų, HBD = 1, HBA = 7, rotatable bonds = 3) [2], the target shifts all key drug-likeness parameters simultaneously, providing a controlled perturbation for multivariate analysis of how 4-position substitution influences permeability, solubility, and metabolic stability. The para-carbamoylphenyl group is also a synthetically addressable handle; the ethyl ester at position 3 can be hydrolyzed to the corresponding carboxylic acid or converted to amide derivatives, enabling systematic exploration of position-3 modifications while holding the 4-carbamoylphenylamino and 7-trifluoromethyl groups constant [6]. This makes the compound a strategic procurement choice for medicinal chemistry groups building focused quinoline libraries with systematic property variation.

Fluorinated-Building-Block Stock for Fragment-Based and PROTAC Chemistry

The 7-trifluoromethyl group serves as a metabolically stable, electron-withdrawing substituent that is also a 19F NMR spectroscopic handle. In PROTAC (proteolysis-targeting chimera) design, the 3-carboxylate ester provides a vector for linker attachment via hydrolysis and amide coupling, while the 4-carbamoylphenylamino group offers a secondary functionalization site [6]. The compound's molecular weight (403.4 g/mol) and heavy atom count (29) are within the range of PROTAC building blocks (typical MW 350–500 for monomeric ligands). Compared with the 4-chloro intermediate (CAS 21168-42-3; MW 303.66), the target compound is more advanced along the synthetic pathway, reducing downstream synthetic steps for end users who require a pre-functionalized 4-anilino building block [7]. The presence of the PFAS-classifiable trifluoromethyl group also makes this compound relevant for studies requiring tracking of fluorinated substances in environmental or metabolic fate experiments [1].

Quote Request

Request a Quote for Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.